イソスコポレチン

概要

説明

科学的研究の応用

Isoscopoletin has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its role in plant defense mechanisms and its effects on cell proliferation.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antiviral activities.

作用機序

イソスコポレチンは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗酸化活性: フリーラジカルを消去し、抗酸化酵素を上方制御します。

抗炎症活性: 炎症性サイトカインとメディエーターの産生を阻害します。

抗ウイルス活性: ウイルスのDNA合成とアセンブリを阻害することにより、ウイルスの複製を阻害します.

生化学分析

Biochemical Properties

Isoscopoletin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate inflammatory mediators associated with atopic dermatitis in TNF-α/IFN-γ-treated HaCaT cells and PMA/ionomycin treated RBL-2H3 cells . The nature of these interactions involves the suppression of the production of TARC/CCL17, MDC/CCL22, MCP-1/CCL2, IL-8/CXCL8, and IL-1β .

Cellular Effects

Isoscopoletin exerts various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in TNF-α/IFN-γ-treated HaCaT cells, the phosphorylation of signaling pathways, including MAPK, NF-κB, STAT, and AKT/PKB, increased but was decreased by Isoscopoletin .

Molecular Mechanism

Isoscopoletin exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been found to reduce the production of inflammatory mediators by regulating upstream transcription factors in TNF-α/IFN-γ-treated HaCaT cells and PMA/ionomycin-treated RBL-2H3 cells .

Dosage Effects in Animal Models

The effects of Isoscopoletin vary with different dosages in animal models. Currently, there is limited information available on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Isoscopoletin is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The biosynthesis of Isoscopoletin involves multiple types of chemical reactions catalyzed by enzymes such as tyrosine ammonia lyase (TAL), phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), and feruloyl-CoA synthase (FCS) .

準備方法

Synthetic Routes and Reaction Conditions: Isoscopoletin can be synthesized through several methods. One common approach involves the demethylation of scoparone. The reaction typically requires a demethylating agent such as boron tribromide (BBr3) under controlled conditions .

Industrial Production Methods: Industrial production of isoscopoletin often involves extraction from plant sources, particularly from Artemisia argyi leaves. The extraction process includes solvent extraction followed by purification steps such as crystallization or chromatography to obtain high-purity isoscopoletin .

化学反応の分析

Types of Reactions: Isoscopoletin undergoes various chemical reactions, including:

Oxidation: Isoscopoletin can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert isoscopoletin into its corresponding dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as thiols or amines under mild conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroisoscopoletin.

Substitution: Various substituted coumarins depending on the nucleophile used.

類似化合物との比較

イソスコポレチンは、しばしば以下のクマリン誘導体と比較されます。

スコポレチン (6-メトキシ-7-ヒドロキシクマリン): 類似の構造ですが、異なる生物活性があります。

エスクレチン (6,7-ジヒドロキシクマリン): 強力な抗酸化作用で知られています。

ウンベリフェロン (7-ヒドロキシクマリン): 光保護作用と抗炎症作用で広く研究されています。

イソスコポレチンの独自性: イソスコポレチンは、ヒドロキシル基とメトキシ基の特定の組み合わせにより際立っており、そのユニークな生物活性、特に強力な抗ウイルス作用と抗白血病作用に貢献しています .

生物活性

Isoscopoletin, a naturally occurring coumarin derivative found in various plants, has garnered attention for its diverse biological activities, particularly in the context of inflammation and cancer. This article synthesizes recent research findings on the biological effects of isoscopoletin, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1. Overview of Isoscopoletin

Isoscopoletin (also known as 6-methoxy-7-hydroxycoumarin) is primarily extracted from plants such as Artemisia argyi and Scopolia carniolica. Its structure allows it to interact with various biological targets, leading to significant pharmacological effects.

2.1 Anti-inflammatory Effects

Isoscopoletin has been shown to inhibit the production of pro-inflammatory cytokines in various cell types. A study demonstrated that isoscopoletin significantly reduced the expression of cytokines such as IL-1β, IL-8, and chemokines like CCL2 and CCL17 in TNF-α/IFN-γ-treated HaCaT cells (human keratinocyte cell line) and PMA/ionomycin-treated RBL-2H3 cells (basophilic cell line) .

Table 1: Cytokine Inhibition by Isoscopoletin

| Cytokine/Chemokine | Cell Type | Treatment Condition | % Inhibition |

|---|---|---|---|

| IL-1β | HaCaT | TNF-α/IFN-γ | Significant |

| IL-8 | HaCaT | TNF-α/IFN-γ | Significant |

| CCL2 | HaCaT | TNF-α/IFN-γ | Significant |

| CCL17 | RBL-2H3 | PMA/Ionomycin | Significant |

The inhibition of these cytokines suggests a potential therapeutic role for isoscopoletin in treating inflammatory skin conditions such as atopic dermatitis.

2.2 Anticancer Properties

Isoscopoletin has also been investigated for its anticancer properties, particularly against hepatocellular carcinoma (HCC). Research indicates that isoscopoletin inhibits glucose metabolism in HCC cells by affecting glycolysis pathways. It was found to suppress glucose consumption and lactate production while regulating glycolysis-related proteins such as GPD2 and PGK2 .

Table 2: Effects of Isoscopoletin on Hepatocellular Carcinoma

| Parameter | Result |

|---|---|

| Glucose Consumption | Inhibited |

| Lactate Production | Inhibited |

| Key Proteins Affected | GPD2, PGK2 |

3.1 In Vitro Studies

In vitro studies have demonstrated that isoscopoletin exhibits a dose-dependent effect on cell viability in HaCaT and RBL-2H3 cells. Concentrations up to 40 μM did not adversely affect cell viability but were effective in reducing inflammatory mediator production .

3.2 Transcriptomic Analysis

Transcriptomic analyses have revealed that the differentially expressed genes (DEGs) influenced by isoscopoletin are primarily involved in metabolic pathways related to glycolysis. Network pharmacology further identified core targets such as GPD2 and HSP90AA1, which are crucial for its anticancer effects .

4. Discussion

The findings indicate that isoscopoletin possesses significant anti-inflammatory and anticancer properties through multiple mechanisms. Its ability to modulate cytokine expression suggests potential applications in treating chronic inflammatory diseases. Furthermore, its impact on metabolic pathways in cancer cells highlights its role as a promising candidate for cancer therapy.

特性

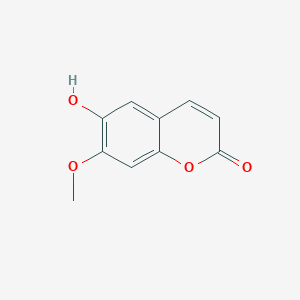

IUPAC Name |

6-hydroxy-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-9-5-8-6(4-7(9)11)2-3-10(12)14-8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTYLPHCLSSCOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CC(=O)OC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228266 | |

| Record name | Isoscopoletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-86-3 | |

| Record name | Isoscopoletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=776-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoscopoletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoscopoletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-7-methoxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Isoscopoletin exhibits potent antiplatelet activity by primarily targeting two key signaling pathways: cyclic nucleotide regulation and PI3K/Akt/MAPK signaling.

- Cyclic Nucleotide Regulation: Isoscopoletin significantly increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in a concentration-dependent manner []. This increase leads to the phosphorylation of inositol 1,4,5-triphosphate receptor (IP3R) and vasodilator-stimulated phosphoprotein (VASP), substrates of cAMP-dependent kinase and cGMP-dependent kinase, respectively. Phosphorylation of IP3R inhibits calcium release from dense tubular system calcium channels, a crucial step in platelet activation []. VASP phosphorylation, on the other hand, inhibits fibrinogen binding to the platelet surface by inactivating αIIb/β3 integrin [].

- PI3K/Akt/MAPK Pathway Inhibition: Isoscopoletin significantly inhibits the phosphorylation of proteins within the PI3K/Akt and MAPK pathways [, ]. This inhibition disrupts essential signaling cascades involved in platelet activation, leading to a decrease in thromboxane A2 (TXA2) production and the release of intracellular granules containing ADP, ATP, and serotonin [, ].

ANone: By modulating these signaling pathways, isoscopoletin effectively inhibits:

- Platelet Aggregation: Isoscopoletin significantly reduces collagen-induced platelet aggregation [, , ].

- Thrombus Formation: Isoscopoletin diminishes thrombin-induced fibrin clot formation and reduces overall thrombus formation [].

A: Isoscopoletin has a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol [, ].

ANone: Key spectroscopic features include:

- IR Spectroscopy: Characteristic absorptions include a lactone carbonyl group at 1702 cm-1 and a hydroxyl group at 3337 cm-1 [].

- NMR Spectroscopy: The 1H NMR spectrum reveals two singlet aromatic protons, two doublet protons characteristic of an α,β-unsaturated lactone, and a singlet corresponding to a methoxy group []. The 13C NMR spectrum exhibits signals consistent with methine carbons, quaternary aromatic carbons, a carbonyl carbon, and a methoxy carbon [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。